molecular formula C14H22O2Si B8674826 3-Methyl-1-phenyl-3-[(trimethylsilyl)oxy]butan-1-one CAS No. 144741-40-2

3-Methyl-1-phenyl-3-[(trimethylsilyl)oxy]butan-1-one

Cat. No. B8674826
CAS RN: 144741-40-2
M. Wt: 250.41 g/mol
InChI Key: OSNJJVFRVACLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-phenyl-3-[(trimethylsilyl)oxy]butan-1-one is a useful research compound. Its molecular formula is C14H22O2Si and its molecular weight is 250.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-1-phenyl-3-[(trimethylsilyl)oxy]butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-phenyl-3-[(trimethylsilyl)oxy]butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

144741-40-2

Product Name

3-Methyl-1-phenyl-3-[(trimethylsilyl)oxy]butan-1-one

Molecular Formula

C14H22O2Si

Molecular Weight

250.41 g/mol

IUPAC Name

3-methyl-1-phenyl-3-trimethylsilyloxybutan-1-one

InChI

InChI=1S/C14H22O2Si/c1-14(2,16-17(3,4)5)11-13(15)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3

InChI Key

OSNJJVFRVACLBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)C1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask is charged with THF (1 L), cooled to −50° C., and treated with lithium diisopropylamide (LDA) (1.05 L, 1.89 mol, 1.1 equiv, 1.8M in THF/heptane/ethylbenzene). The reactor contents are then treated with acetophenone (200 mL, 1.71 mol, 1.0 equiv) at a rate to maintain the batch at about −50° C. The reaction mixture is stirred at about −50° C. for 30 minutes then treated with acetone (151 mL, 2.06 mol, 1.2 equiv) at a rate to maintain the mixture at about −50° C. The reaction mixture is stirred at about −50° C. for 1 hour then treated with water (1 L) and heptane (500 mL). The reaction mixture is allowed to warm to 25° C., and the resultant organic phase is collected and washed with water (400 mL). The organic phase is concentrated to an oil and treated with a solution of imidazole (233.4 g, 3.43 mol, 2.0 equiv) and DMF (600 mL). The resultant solution is treated with chlorotrimethylsilane (217.6 mL, 1.71 mol, 1.0 equiv) at a rate to maintain the reaction mixture at no more than 35° C. The reaction mixture is stirred at 25° C. for 1 hour, and diluted with heptane (600 mL) and water (1 L). The resultant organic phase is collected, washed with water (3×500 mL), and concentrated. The resultant oil is then vacuum distilled at 1-3 mm Hg (product distills at 83-88° C.) to provide 2 as a yellow liquid. Yield: 160.3 g, 37%.
Quantity
1.05 L
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
151 mL
Type
reactant
Reaction Step Five
Quantity
233.4 g
Type
reactant
Reaction Step Six
Name
Quantity
600 mL
Type
solvent
Reaction Step Six
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
217.6 mL
Type
reactant
Reaction Step Seven
Quantity
600 mL
Type
solvent
Reaction Step Eight
Name
Quantity
1 L
Type
solvent
Reaction Step Eight
Name

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